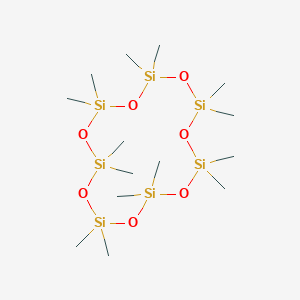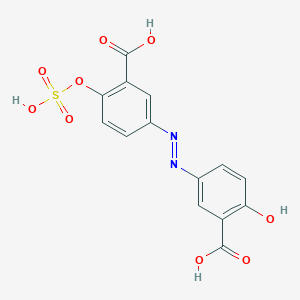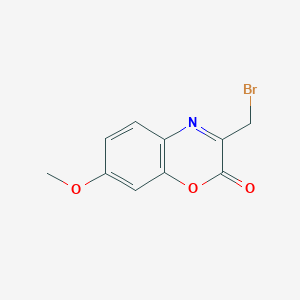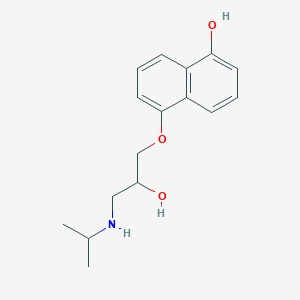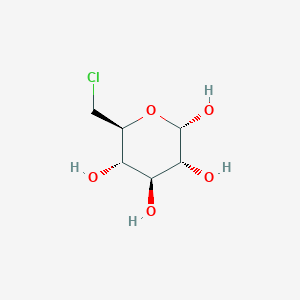
6-Chloro-6-deoxy-alpha-d-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-6-deoxy-alpha-d-glucopyranose is a modified glucose molecule with a chloro substituent replacing a hydroxyl group. Its structure and properties have been studied in various contexts, particularly in carbohydrate chemistry.
Synthesis Analysis
The preparation of 6-chloro-6-deoxy-d-glucose involves several steps, including the synthesis of methyl 6-chloro-6-deoxy-α-d-glucopyranoside, followed by hydrolysis (Evans & Parrish, 1972).
Molecular Structure Analysis
Research on related compounds, such as 2-amino-2-deoxy-D-glucopyranose 6-sulfate, provides insights into the molecular structure of glucose derivatives. These compounds typically retain the 4C1 conformation characteristic of glucose (Mackie, Yates, & Lamba, 1995).
Chemical Reactions and Properties
The chemical reactions involving 6-chloro-6-deoxy-alpha-d-glucopyranose are diverse. One notable reaction is its formation from methyl α-d-glucopyranoside via a sequence of reactions including acetylation and chlorination (Evans & Parrish, 1972).
Physical Properties Analysis
The physical properties of 6-chloro-6-deoxy-alpha-d-glucopyranose, such as solubility and crystalline structure, are influenced by its chloro and deoxy modifications. Similar compounds, like 2-sulfamino-2-deoxy-alpha-D-glucopyranose, provide insights into these properties (Yates, Mackie, & Lamba, 1995).
Wissenschaftliche Forschungsanwendungen
Cyclodextrins and Molecular Chelation
Cyclodextrins, structurally related to 6-Chloro-6-deoxy-alpha-d-glucopyranose by their glucopyranose subunits, are notable for their inclusion complex forming capabilities. This property allows them to modify the characteristics of materials they complex with, significantly impacting their industrial, technological, and analytical applications. The low cytotoxic effects of cyclodextrins highlight their potential as safe molecular chelators in various fields, including pharmaceuticals, cosmetics, and environmental protection (E. D. Valle, 2004)[https://consensus.app/papers/cyclodextrins-uses-review-valle/eb4b139995765240b374eb55b380a2dd/?utm_source=chatgpt].
Versatile Applications in Industry and Technology
Cyclodextrins' ability to form host-guest type inclusion complexes extends their utility across numerous sectors. Their applications span from pharmaceuticals and drug delivery systems to cosmetics, food and nutrition, and even chemical industries. The versatility of these compounds underscores the potential of structurally similar molecules like 6-Chloro-6-deoxy-alpha-d-glucopyranose in pioneering novel research directions and industrial advancements (N. Sharma & Ashish Baldi, 2016)[https://consensus.app/papers/exploring-versatile-applications-cyclodextrins-sharma/c647432e1dd6594299534d1093103133/?utm_source=chatgpt].
Structural Flexibility and Modeling Potential
The flexibility and diverse geometry of glucopyranose residues, fundamental components of compounds like 6-Chloro-6-deoxy-alpha-d-glucopyranose, allow for the construction of various molecular models. These models can represent different polymorphs of biologically relevant structures, suggesting applications in bioinformatics and molecular design (A. French & V. G. Murphy, 1973)[https://consensus.app/papers/effects-changes-ring-geometry-computer-models-amylose-french/aada74b23c2156328599ef18a22df495/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWDIHPSUCUMFU-DVKNGEFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-6-deoxy-alpha-d-glucopyranose | |
CAS RN |
28528-86-1 |
Source


|
| Record name | 6-Chloro-6-deoxy-alpha-D-glucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028528861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLORO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZDE5M64V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

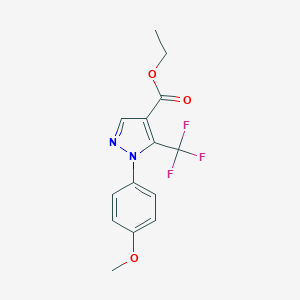
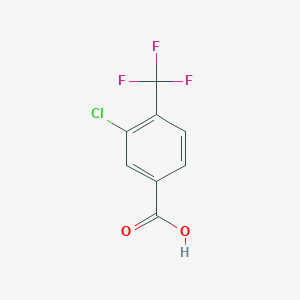
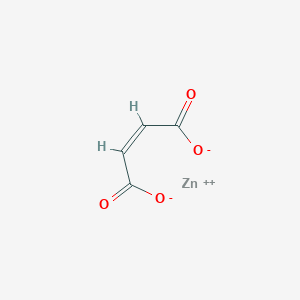

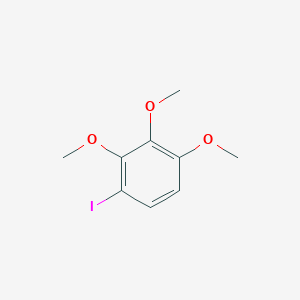
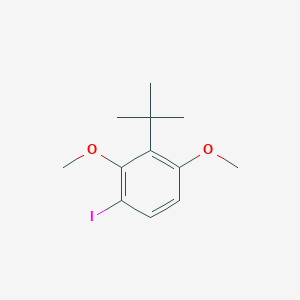

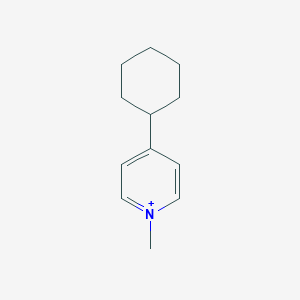
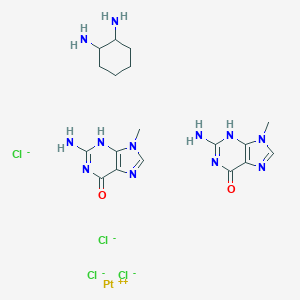
![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
